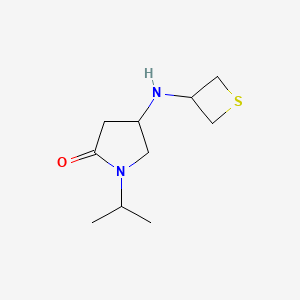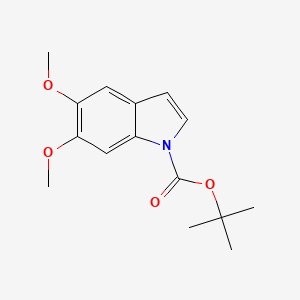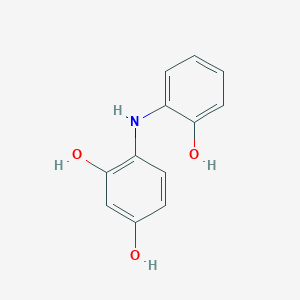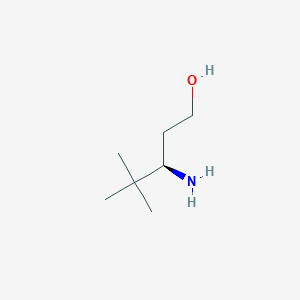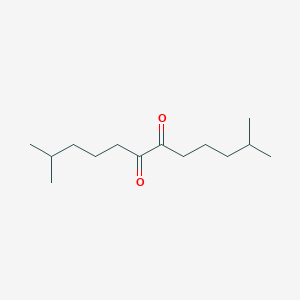
2,11-Dimethyldodecane-6,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,11-Dimethyldodecane-6,7-dione is an organic compound with the molecular formula C14H26O2 It is a diketone, meaning it contains two ketone groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,11-Dimethyldodecane-6,7-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the dehydration condensation reaction of 2,2′-bipyridine-6,6′-discarboxibisamidrazone with suitable reagents . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the diketone structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes are designed to be cost-effective and efficient, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired compound .
化学反応の分析
Types of Reactions: 2,11-Dimethyldodecane-6,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the diketone groups under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2,11-Dimethyldodecane-6,7-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,11-Dimethyldodecane-6,7-dione exerts its effects involves interactions with specific molecular targets. The diketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, alter metabolic processes, and impact cellular functions .
類似化合物との比較
2,6-Dimethyldodecane: Another diketone with a similar structure but different positioning of the methyl groups.
2,2-Dimethyldodecane: A compound with two methyl groups at the same carbon position, differing in its chemical properties and reactivity.
Uniqueness: 2,11-Dimethyldodecane-6,7-dione is unique due to its specific positioning of the methyl and diketone groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
特性
分子式 |
C14H26O2 |
|---|---|
分子量 |
226.35 g/mol |
IUPAC名 |
2,11-dimethyldodecane-6,7-dione |
InChI |
InChI=1S/C14H26O2/c1-11(2)7-5-9-13(15)14(16)10-6-8-12(3)4/h11-12H,5-10H2,1-4H3 |
InChIキー |
NVCYBAKZBQUVAZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(=O)C(=O)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]aniline](/img/structure/B12945302.png)
![(S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B12945308.png)
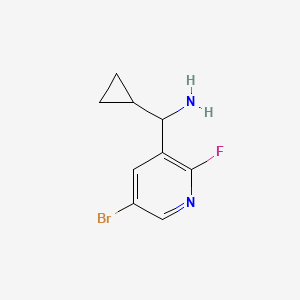
![7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12945316.png)
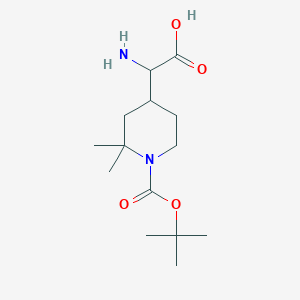
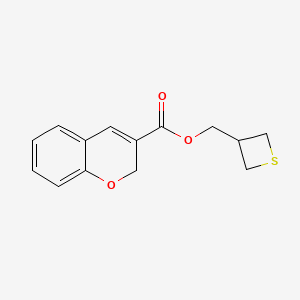
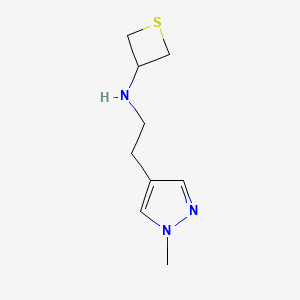
![4-(12-bromo-4-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine](/img/structure/B12945330.png)
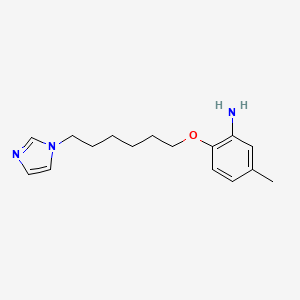
![1h-Pyrrolo[2,3-c]pyridine-3-acetic acid,4-methoxy-a-oxo-7-pyrazinyl-](/img/structure/B12945345.png)
